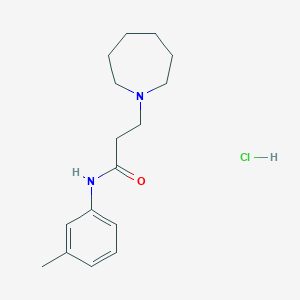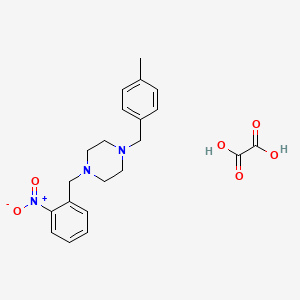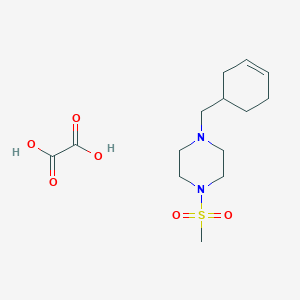![molecular formula C14H13ClN2O5 B3945595 4-chloro-6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3945595.png)
4-chloro-6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
4-chloro-6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research for its anti-inflammatory and analgesic effects. Niflumic acid is a potent inhibitor of Ca2+-activated Cl- channels, which makes it an important tool in the study of ion channels and their role in various physiological processes.
Mechanism of Action
The mechanism of action of niflumic acid involves the inhibition of Ca2+-activated Cl- channels, which are involved in various physiological processes such as smooth muscle contraction, secretion, and sensory transduction. 4-chloro-6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid acid binds to the Cl- channel pore and blocks Cl- ion movement, leading to a decrease in intracellular Cl- concentration and a change in membrane potential.
Biochemical and Physiological Effects:
This compound acid has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to affect ion transport and membrane potential in various cell types, including airway smooth muscle cells, intestinal epithelial cells, and sensory neurons. This compound acid has been used to study the role of ion channels in various physiological processes such as pain sensation, inflammation, and smooth muscle contraction.
Advantages and Limitations for Lab Experiments
One of the main advantages of niflumic acid is its potency and specificity as an inhibitor of Ca2+-activated Cl- channels. This makes it an important tool in the study of ion channels and their role in various physiological processes. However, one of the limitations of niflumic acid is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for the use of niflumic acid in scientific research. One potential area of study is the role of Ca2+-activated Cl- channels in various disease states such as asthma, cystic fibrosis, and hypertension. Another potential area of study is the development of novel inhibitors of Ca2+-activated Cl- channels that are more potent and specific than niflumic acid. Additionally, the use of niflumic acid in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Scientific Research Applications
4-chloro-6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid acid has been widely used in scientific research to study the role of ion channels in various physiological processes such as pain sensation, inflammation, and smooth muscle contraction. It has been shown to inhibit Ca2+-activated Cl- channels in various cell types, including airway smooth muscle cells, intestinal epithelial cells, and sensory neurons. This inhibition leads to a decrease in intracellular Cl- concentration, which can affect cell membrane potential and ion transport.
properties
IUPAC Name |
4-chloro-6-[(3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5/c15-8-4-5-11(14(19)20)12(6-8)13(18)16-9-2-1-3-10(7-9)17(21)22/h1-4,7,11-12H,5-6H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUOQKLERFJPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B3945565.png)
![N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide](/img/structure/B3945569.png)



![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3945602.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B3945626.png)